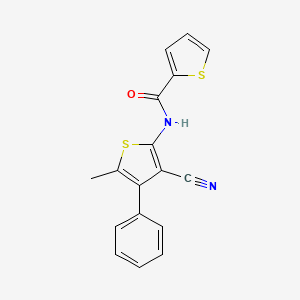

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-thiophenecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiophene derivatives often employs the Gewald reaction, a versatile method for preparing 2-aminothiophenes. For example, 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide is synthesized using cyanoacetamide via condensation with ammonia and ethyl cyano acetate, followed by reaction with p-acetanilido acetophenone, sulfur, and diethyl amine. This process is indicative of the methods that may be applied to synthesize N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-thiophenecarboxamide, showcasing the utility of cyanoacetamide and the Gewald reaction in thiophene synthesis (Arora et al., 2012).

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been extensively studied, providing insight into their chemical behavior and interaction potential. For example, X-ray diffraction studies have been used to determine the structure of similar compounds, offering a foundation for understanding the molecular geometry, bond lengths, and angles critical to the physical and chemical properties of these molecules (Kariuki et al., 2022).

Chemical Reactions and Properties

Thiophene derivatives are known for participating in various chemical reactions, including cyclization and condensation, which are pivotal for synthesizing complex organic molecules. For instance, the chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent demonstrates the reactivity of thiophene derivatives in forming thiazoles (Kumar et al., 2013).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on similar compounds have utilized techniques like X-ray diffraction and spectroscopy to elucidate these properties, which are crucial for understanding the compound's behavior in various environments and potential applications (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of thiophene derivatives, can be assessed through their response to different chemical reagents and conditions. For example, the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction showcases the compound's chemical versatility and potential for creating pharmacologically relevant structures (Shi et al., 2018).

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactivity

Intramolecular Reactions

The thiophene nucleus demonstrates versatility as both a diene and a dienophile in intramolecular Diels–Alder reactions, highlighting its potential in constructing complex molecular architectures (Himbert, Schlindwein, & Maas, 1990).

Thienopyrimidine Derivatives Synthesis

The reactivity with various reagents to produce thieno[2,3-d]pyrimidine derivatives indicates the thiophene derivative's utility in synthesizing heterocyclic compounds with potential biological activities (Abdelrazek, Mohamed, & Elsayed, 2008).

Chemoselective Thionation-Cyclization

A method to synthesize trisubstituted thiazoles via chemoselective thionation-cyclization of functionalized enamides showcases the utility of thiophene derivatives in creating sulfur-containing heterocycles (Kumar, Parameshwarappa, & Ila, 2013).

Medicinal Chemistry and Biological Applications

Antimicrobial Activities

The synthesis of thiophene-based compounds and their evaluations for cytotoxic activities suggest the potential of thiophene derivatives in developing new antibacterial and anticancer agents (Mehdhar et al., 2022).

Enzyme Inhibition Studies

Investigations into the inhibition of human and rat dihydroorotate dehydrogenase by thiophene derivatives offer insights into the development of disease-modifying antirheumatic drugs (Knecht & Löffler, 1998).

Materials Science

Metal-Organic Frameworks (MOFs)

Functionalization of microporous lanthanide-based MOFs with thiophene derivatives enhances their gas adsorption and sensing properties, demonstrating the utility of thiophene derivatives in materials science applications (Wang et al., 2016).

Corrosion Inhibition

Polyamides containing thieno[2,3-b]thiophene moiety exhibit significant corrosion inhibition behavior, indicating their potential use in protecting materials against corrosion (Aly et al., 2018).

Propriétés

IUPAC Name |

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS2/c1-11-15(12-6-3-2-4-7-12)13(10-18)17(22-11)19-16(20)14-8-5-9-21-14/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCYPTGBXFOTII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)NC(=O)C2=CC=CS2)C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)thiophene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4583226.png)

![isobutyl {5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4583234.png)

![2-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4583238.png)

![2-{5-[(1-methyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4583241.png)

![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4583246.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4583251.png)

![N-(2,3-dimethylcyclohexyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4583257.png)

![methyl 2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4583264.png)

![N-(2-methyl-1-{[2-(3-phenyl-2-propen-1-ylidene)hydrazino]carbonyl}-1-propen-1-yl)benzamide](/img/structure/B4583266.png)

![N-(2,4-difluorophenyl)-N'-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4583274.png)

![ethyl [2-({[(5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4583280.png)

![ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4583296.png)